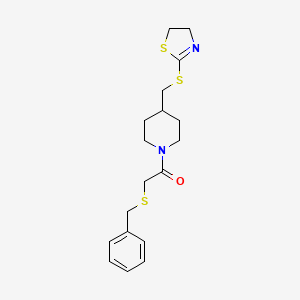

![molecular formula C10H7BrN2O4S B2413019 1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid CAS No. 1283936-37-7](/img/structure/B2413019.png)

1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a nitro group and a carboxylic acid group. Additionally, the molecule contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, substituted with a bromine atom .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted at the 2-position with a carboxylic acid group and at the 4-position with a nitro group. Additionally, the molecule contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, substituted with a bromine atom .Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Properties

Synthesis Protocols : 1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid and similar compounds can be synthesized using mild and efficient protocols. For instance, a method for synthesizing 4(3)-substituted 3(4)-nitro-1H-pyrroles, which shares structural similarities, has been developed using ionic liquids and tosylmethyl isocyanide (TosMIC) in good yields under room temperature and without the need for anhydrous organic solvents or hazardous bases (J. Qin et al., 2009).

Building Blocks for Complex Molecules : Compounds like this compound serve as building blocks for creating more complex molecules. For instance, they have been used in the regio-selective synthesis of novel pyrrole derivatives, demonstrating the potential for creating diverse and structurally complex molecules (D. Nguyen et al., 2009).

Trifluoromethyl Substitution : The compound's structure allows for the introduction of trifluoromethyl groups, offering a strategy for the synthesis of trifluoromethyl-substituted aminopyrroles. This expands the scope of potential pharmaceutical and chemical applications (A. Khlebnikov et al., 2018).

Chemical Reactions and Interactions

Condensation and Cyclization Reactions : These compounds undergo various chemical reactions, such as condensation with carbanions and cyclization to form thienopyranones and thienopyridinones, demonstrating their versatility in chemical synthesis (D. E. Ames & O. Ribeiro, 1975).

Suzuki Cross-Coupling Reactions : They can be used in Suzuki cross-coupling reactions to synthesize derivatives with non-linear optical properties, further highlighting their potential in material science and electronics (K. Rizwan et al., 2021).

Applications in Material Science

Conducting Polymers : These compounds are used in the synthesis of conducting polymers. For example, pyrrole derivatives have been utilized to create soluble polymers for electrochromic devices, indicating applications in smart materials and electronics (S. Variş et al., 2006).

Hydrogen-Bonded Chains and Sheets : Molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, structurally related to the compound , exhibit interesting hydrogen-bonded structures, which could be relevant in the design of molecular assemblies and nanotechnology (J. Portilla et al., 2007).

Zukünftige Richtungen

The future directions for research on “1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid” could include exploring its potential biological activities, given the known activities of related imine compounds . Additionally, further studies could focus on optimizing its synthesis and characterizing its physical and chemical properties.

Eigenschaften

IUPAC Name |

1-[(3-bromothiophen-2-yl)methyl]-4-nitropyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O4S/c11-7-1-2-18-9(7)5-12-4-6(13(16)17)3-8(12)10(14)15/h1-4H,5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNZCSAZSUZYTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)CN2C=C(C=C2C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide](/img/structure/B2412936.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412937.png)

![(3E)-3-[[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methylidene]-1H-indol-2-one](/img/structure/B2412938.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2412939.png)

![2-(4-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2412944.png)

![1-({[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2412946.png)

![1-Phenylmethoxycarbonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B2412947.png)

![1-{3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone O-(2,6-dichlorobenzyl)oxime](/img/structure/B2412948.png)

![5-(3-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2412949.png)

![7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2412959.png)